Tiotropium EP Impurity C
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Overview
Description
Tiotropium EP Impurity C, also known as (1R,3s,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene bromide, is a product with CAS number 136310-95-7 . It is an impurity in the synthesis of Tiotropium Bromide , a muscarinic receptor antagonist . Tiotropium is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs .
Molecular Structure Analysis
The molecular formula of this compound is C19H22NO3S2 . It is also known as (1R,3s,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene bromide .Scientific Research Applications
Analytical Method Development
One significant area of application for the study of Tiotropium EP Impurity C is in the development of analytical methods to quantify Tiotropium and its impurities in pharmaceutical formulations. A study by Ding et al. (2008) established a sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) assay for the determination of Tiotropium in human plasma, which is crucial for both pharmacokinetic studies and quality control of the pharmaceutical product. This method, using benzyltriethylammonium chloride as the internal standard, achieves a calibration curve linear over the range 1.5-30 pg/mL, with high plasma extraction recovery of Tiotropium, indicating its potential application in monitoring this compound levels as well (Ding, L., Tan, W., Zhang, Y.-d., Shen, J.-p., & Zhang, Z.-x., 2008).
Pharmacological Research
Research on Tiotropium's pharmacological properties provides insights into the importance of purity in pharmaceutical preparations. Tiotropium is a long-acting anticholinergic drug used primarily for COPD treatment. Its effectiveness in improving lung function and quality of life underscores the need for precise quantification and control of impurities like this compound to ensure drug efficacy and safety. Studies have demonstrated Tiotropium's ability to reduce exacerbations and hospitalizations for COPD patients, highlighting the critical role of its purity and the potential impact of impurities on its therapeutic profile (Vincken, W., van Noord, J., Greefhorst, A., Bantje, T., Kesten, S., Korducki, L., & Cornelissen, P., 2002).
Mechanism of Action
properties
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO3S2.BrH/c1-20(2)13-7-8-14(20)12-15(11-13)23-18(21)19(22,16-5-3-9-24-16)17-6-4-10-25-17;/h3-10,13-15,22H,11-12H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHSFNAAROJFIZ-WQHDNMCPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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